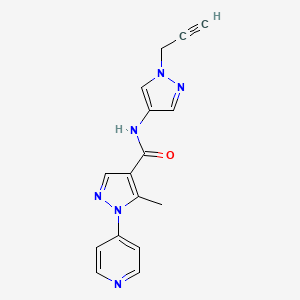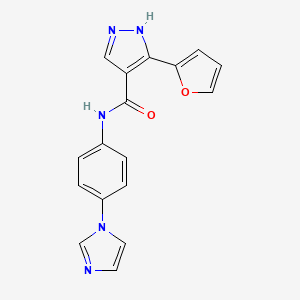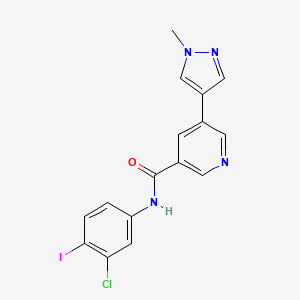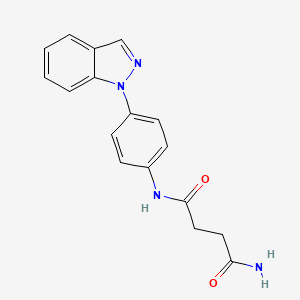![molecular formula C20H20FN3O B7434262 1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea](/img/structure/B7434262.png)
1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a urea derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
作用机制
The exact mechanism of action of 1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea is not fully understood. However, it has been suggested to act through various pathways such as inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been reported to modulate the immune response and reduce inflammation in animal models.
Biochemical and physiological effects:
1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models. It has also been shown to decrease the blood glucose levels and improve insulin sensitivity in diabetic animal models.
实验室实验的优点和局限性
One of the advantages of using 1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea in lab experiments is its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies and can be studied further for its potential clinical applications. However, one of the limitations is the lack of understanding of its exact mechanism of action, which needs to be elucidated through further studies.
未来方向
There are several future directions for the study of 1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea. One of the future directions is to study its potential clinical applications in various diseases. It can be studied further for its potential use in the treatment of cancer, inflammation, and diabetes. Another future direction is to elucidate its exact mechanism of action, which can provide insights into its potential therapeutic targets. Additionally, the synthesis of analogs of this compound can be studied for their potential therapeutic applications.
In conclusion, 1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea is a chemical compound that has shown promising results in preclinical studies for its potential therapeutic applications. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to elucidate its exact mechanism of action and to study its potential clinical applications in various diseases.
合成方法
The synthesis of 1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea has been reported through various methods. One of the commonly used methods involves the reaction of 4-fluoroacetophenone with 2-aminobenzylamine to form 2-(4-fluorophenyl)-2-aminoethanol. This intermediate is then reacted with 2-quinolinecarboxaldehyde in the presence of a catalyst to form the final product.
科学研究应用
1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea has been studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies as an antitumor, anti-inflammatory, and antidiabetic agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c21-18-6-3-15(4-7-18)9-12-23-20(25)24-13-10-16-5-8-19-17(14-16)2-1-11-22-19/h1-8,11,14H,9-10,12-13H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZQJAZYRQUWTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCNC(=O)NCCC3=CC=C(C=C3)F)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434196.png)
![[2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate](/img/structure/B7434207.png)

![1-[4-[[(2-Amino-2-oxoethyl)carbamothioylamino]methyl]phenyl]piperidine-4-carboxamide](/img/structure/B7434226.png)

![methyl 3-[3-[[(N,N'-dimethylcarbamimidoyl)amino]methyl]phenyl]benzoate;hydrobromide](/img/structure/B7434232.png)

![5-bromo-N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-fluoropyrimidin-4-amine](/img/structure/B7434244.png)
![Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate](/img/structure/B7434250.png)
![N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide](/img/structure/B7434254.png)


![4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide](/img/structure/B7434278.png)